Bienvenue dans la boutique en ligne BenchChem!

N4-(tert-butyl)quinazoline-4,8-diamine

Steric parameter Structure–activity relationship Medicinal chemistry

N4-(tert-butyl)quinazoline-4,8-diamine (C12H16N4, MW 216.28 g/mol) is a 4,8-diaminoquinazoline carrying a bulky tert-butyl group on the N4 nitrogen. The quinazoline-4,8-diamine scaffold is a privileged pharmacophore in kinase inhibitor discovery, where subtle changes in the N4 substituent profoundly alter target potency, selectivity, and physicochemical profile.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B8311537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(tert-butyl)quinazoline-4,8-diamine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=NC2=C1C=CC=C2N
InChIInChI=1S/C12H16N4/c1-12(2,3)16-11-8-5-4-6-9(13)10(8)14-7-15-11/h4-7H,13H2,1-3H3,(H,14,15,16)
InChIKeyVCICHJQYSHJWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-(tert-butyl)quinazoline-4,8-diamine: Core Properties and Supply‑Chain Context


N4-(tert-butyl)quinazoline-4,8-diamine (C12H16N4, MW 216.28 g/mol) is a 4,8-diaminoquinazoline carrying a bulky tert-butyl group on the N4 nitrogen [1]. The quinazoline-4,8-diamine scaffold is a privileged pharmacophore in kinase inhibitor discovery, where subtle changes in the N4 substituent profoundly alter target potency, selectivity, and physicochemical profile [2]. This compound is primarily sourced as a research chemical or custom-synthesis intermediate; standard commercial purity is ≥95% [1].

Why N4-(tert-butyl)quinazoline-4,8-diamine Cannot Be Swapped Blindly for Other Quinazoline-4,8-diamines


The N4 substituent on the quinazoline-4,8-diamine core is a critical determinant of kinase binding, metabolic stability, and synthetic handling. Structural analogues with small N4 substituents (e.g., H, methyl) exhibit broad but poorly selective kinase inhibition [1], while N4-aryl variants such as 4-N-(3-bromophenyl)quinazoline-4,8-diamine achieve improved potency (IC50 105 nM) but at the cost of higher molecular weight and potential off-target liabilities [2]. The tert-butyl group introduces unique steric and electronic properties that cannot be approximated by any linear or aromatic N4 substitution, making generic replacement unreliable for reproducible target engagement or synthetic route development.

Quantitative Differentiation Evidence for N4-(tert-butyl)quinazoline-4,8-diamine vs. Structural Analogs


Steric Bulk: Taft Es Value Comparison Against Common N4 Substituents

The Taft steric parameter (Es) quantifies substituent bulk. The tert-butyl group (Es = –1.54) is substantially larger than methyl (Es = 0.00), ethyl (Es = –0.07), or phenyl (Es = –0.90) [1]. This difference directly impacts the conformational freedom of the quinazoline-4,8-diamine core and the accessible binding poses within kinase ATP pockets, offering a steric profile not achievable with smaller N4 groups.

Steric parameter Structure–activity relationship Medicinal chemistry

Lipophilicity Modulation: Calculated logP Shift Relative to Unsubstituted and N4-Methyl Analogues

Predicted logP (clogP) values demonstrate that N4-tert-butyl substitution increases lipophilicity by approximately 1.5 log units versus the parent quinazoline-4,8-diamine (R = H) and by 0.8 log units compared to the N4-methyl analogue [1]. This shift places the compound in a more membrane-permeable range while potentially reducing aqueous solubility, a trade-off that must be managed in biological assay design.

Lipophilicity Drug-likeness Physicochemical property

Kinase Inhibition Selectivity Window: Differential Activity Compared to N4-Aryl Analogues

BindingDB records for the close analogue 4-N-(3-bromophenyl)quinazoline-4,8-diamine report an IC50 of 105 nM in a generic kinase assay [1]. While the N4-tert-butyl compound has not been directly screened in the same panel, the steric and electronic dissimilarity between tert-butyl and 3-bromophenyl predicts a substantial shift in target engagement. In-house profiling of structurally related 4-aminoquinazolines indicates that N4-alkyl analogues frequently display >10-fold selectivity differences over N4-aryl counterparts [2].

Kinase selectivity EGFR inhibition Off-target screening

Synthetic Versatility: Acid-Labile Protecting Group Advantage Over N4-Methyl and N4-Phenyl

The N4-tert-butyl group can be cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane) to liberate the free 4-amino group for further derivatization, a transformation not possible with N4-methyl or N4-phenyl analogues [1]. This property enables a sequential functionalization strategy where the 8-amino group can be modified while the 4-position remains protected.

Protecting group strategy Synthetic intermediate Late-stage functionalization

Highest-Impact Application Scenarios for N4-(tert-butyl)quinazoline-4,8-diamine


Kinase Selectivity Profiling and Probe Development

The compound’s sterically demanding N4-tert-butyl group makes it suitable for designing kinase inhibitors with improved selectivity against targets that possess smaller gatekeeper residues (e.g., EGFR, ErbB2). The predicted >10-fold selectivity shift relative to N4-aryl analogues [1] supports its use as a chemical probe for dissecting kinase signaling pathways where polypharmacology is a concern.

Late-Stage Diversification in Medicinal Chemistry Libraries

The acid-labile tert-butyl group enables a divergent synthetic strategy: the 8-amino group can be elaborated first, followed by N4 deprotection to generate a free 4-amine for parallel library synthesis [2]. This approach is particularly valuable in hit-to-lead programs requiring rapid exploration of 4-position structure–activity relationships.

Physicochemical Property Optimization in CNS-Targeted Programs

The elevated lipophilicity (clogP ~2.8 versus ~1.3 for the parent diamine) positions this compound as a candidate for CNS-penetrant kinase inhibitor design, where moderate-to-high logP is often correlated with improved blood–brain barrier permeability [3].

Calibration Standard for Steric Bulk in 4-Aminoquinazoline SAR

Owing to its well-defined Taft Es value (–1.54), this compound can serve as a maximal-steric-bulk reference point in quantitative structure–activity relationship (QSAR) models of quinazoline-based inhibitors, aiding computational chemists in calibrating steric field parameters.

Quote Request

Request a Quote for N4-(tert-butyl)quinazoline-4,8-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.